molecular formula C14H15NO3S2 B2843978 N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1020970-16-4

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2843978
CAS No.: 1020970-16-4
M. Wt: 309.4
InChI Key: IWAOMEQLIPWIQI-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide (CAS 1020970-16-4) is a synthetic heterocyclic acetamide derivative with the molecular formula C14H15NO3S2 and a molecular weight of 309.40 g/mol . This chemical is provided as a white to light yellow powder or crystal with a predicted density of 1.306 g/cm³ and a predicted boiling point of 595.4 °C . As a derivative of acetamide, a functional group inherent to proteins and bioactive molecules, this compound falls within a class of chemicals noted for diverse biological activities in research settings; related heterocyclic amide derivatives have been investigated for their significant antimicrobial and antioxidant properties in preliminary studies . The structural core of a sulfonyl group bridging acetamide and thiophene rings may be of interest in medicinal chemistry for the design of enzyme inhibitors, similar to other sulfonamide and acetamide-based inhibitors documented in scientific literature . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(2-phenylethyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-13(11-20(17,18)14-7-4-10-19-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAOMEQLIPWIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2-thiophenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide and related acetamide derivatives:

Compound Name Key Structural Features Functional Properties Reference(s)
This compound Phenylethyl-NH, thiophene-2-sulfonyl at α-carbon High polarity due to sulfonyl group; potential for π-π interactions with thiophene. -
N-(2-phenylethyl)-N-(phenylmethyl)-2-(phenylsulfonyl)acetamide Bis-aryl substitution (phenylmethyl and phenylethyl), phenylsulfonyl at α-carbon Increased steric bulk; phenylsulfonyl may reduce solubility compared to thiophene.
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole core, phenylethyl-NH, methylsulfanyl linker Wnt/β-catenin pathway inhibitor; cell-permeable with demonstrated anti-inflammatory activity.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings (3-cyano and 2-yl), no sulfonyl group Simpler electronic profile; cyan group may enhance binding specificity.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl and thiazole substituents Structural mimic of benzylpenicillin lateral chain; used in coordination chemistry.
N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl-NH, no sulfonyl group Simplified structure with lower molecular weight; limited bioactivity data.

Structural and Electronic Comparisons

  • Sulfonyl vs. This group may improve solubility in aqueous environments, a critical factor for bioavailability.
  • Aromatic Substituents: Compounds with phenyl or thiophene rings (e.g., iCRT3 and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ) exhibit π-π interactions, but the thiophene sulfonyl group in the target compound offers unique electronic effects due to sulfur’s electronegativity.

Biological Activity

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the formation of the thiophene sulfonyl group and the phenethyl moiety. The general synthetic route includes:

  • Formation of Thiophene Sulfonyl Group : This is achieved using thiophene-2-sulfonyl chloride in the presence of a suitable base.
  • Acetamide Formation : The reaction between the thiophene sulfonyl compound and 2-phenylethylamine leads to the formation of this compound.

The molecular structure can be represented as follows:

C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory pathways. A notable study demonstrated that treatment with this compound reduced paw edema in adjuvant-induced arthritis models, indicating its potential as an anti-arthritic agent .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models. The DPPH radical scavenging assay indicated that the compound possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.
  • Receptor Modulation : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects observed in animal models.

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds, providing insights into their pharmacological potential:

StudyFindings
Demonstrated significant reduction in inflammation markers in rats treated with N-(2-hydroxy phenyl) acetamide, a structural analogue.
Showed antioxidant activity through DPPH scavenging assays indicating potential protective effects against oxidative damage.

Q & A

Q. What are the common synthetic routes for N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the thiophene sulfonyl group to the acetamide backbone via nucleophilic substitution, often using carbodiimides or thionyl chloride as activating agents.
  • Step 2 : Introduction of the phenylethylamine moiety through alkylation or reductive amination under inert conditions (e.g., nitrogen atmosphere).
  • Step 3 : Purification via column chromatography or recrystallization, with solvents like ethyl acetate/hexane mixtures.
    Key parameters include temperature control (40–80°C), solvent selection (DMF or DCM), and catalyst optimization (e.g., triethylamine for deprotonation) .

Q. What spectroscopic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm for thiophene/phenyl groups) and sulfonyl/acetamide linkages (δ 2.5–3.5 ppm).
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1650 cm1^{-1} (amide C=O) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 341.4 g/mol for analogs) and fragmentation patterns .

Q. How is the compound screened for initial biological activity?

  • In vitro assays : Antimicrobial activity via disk diffusion; cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Binding assays : Radioligand displacement studies to assess receptor affinity (e.g., serotonin or dopamine receptors).
  • Pathway analysis : Western blotting or ELISA to evaluate effects on inflammatory markers (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

  • Assay validation : Verify cell line authenticity (STR profiling) and control for solvent interference (e.g., DMSO concentration).
  • Structural analogs : Compare activity across derivatives to isolate pharmacophoric elements (e.g., sulfonyl vs. carbonyl groups).
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain potency variations .

Q. What strategies are used to study the compound’s mechanism of action?

  • Target deconvolution : siRNA knockdown or CRISPR-Cas9 to identify essential proteins in responsive cell lines.
  • Kinase profiling : Use broad-spectrum kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to pinpoint targets.
  • Metabolomics : LC-MS-based analysis to track metabolic pathway alterations (e.g., glycolysis, oxidative phosphorylation) .

Q. How is the structure-activity relationship (SAR) optimized for this compound?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance electrophilicity.
  • Scaffold hopping : Replace thiophene with furan or pyridine to assess ring electronic effects.
  • Bioisosteric replacement : Substitute sulfonyl with phosphonate groups to improve solubility .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be addressed?

  • Sample purity : Re-crystallize or use preparative HPLC to remove impurities causing signal splitting.
  • Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping peaks.
  • X-ray crystallography : Determine solid-state conformation to validate solution-phase data .

Q. What methods improve synthetic yield and scalability?

  • Design of Experiments (DOE) : Optimize reagent stoichiometry and reaction time using Taguchi or factorial designs.
  • Flow chemistry : Continuous flow reactors for exothermic steps (e.g., sulfonation) to enhance safety and yield.
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce byproducts .

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